molecular formula C10H12N2O2 B6256760 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1779765-90-0

4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B6256760
CAS RN: 1779765-90-0
M. Wt: 192.2
InChI Key:
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Description

4-(Hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (4-HMDD) is a compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It is a derivative of the benzodiazepine class of drugs and has been found to have a wide range of biological activities. In particular, 4-HMDD has been studied for its ability to act as an anticonvulsant, anti-inflammatory, and neuroprotective agent. It has also been studied for its potential to act as an antioxidant and to modulate the activity of various neurotransmitters.

Scientific Research Applications

4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has been studied extensively for its potential to be used in a variety of scientific fields. It has been studied for its potential to act as an anticonvulsant, anti-inflammatory, and neuroprotective agent. It has also been studied for its potential to act as an antioxidant and to modulate the activity of various neurotransmitters. Additionally, 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has been studied for its potential to be used as an anti-cancer agent and to modulate the activity of the immune system.

Mechanism of Action

The exact mechanism of action of 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is not completely understood. However, it is believed to act by modulating the activity of various neurotransmitters, including serotonin, gamma-aminobutyric acid (GABA), and dopamine. It is also believed to act as an antioxidant and to modulate the activity of the immune system.
Biochemical and Physiological Effects
4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has been found to have a wide range of biochemical and physiological effects. It has been found to act as an anticonvulsant, anti-inflammatory, and neuroprotective agent. It has also been found to act as an antioxidant and to modulate the activity of various neurotransmitters. Additionally, 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has been found to act as an anti-cancer agent and to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in lab experiments is its relatively low toxicity. It has been found to be non-toxic in a variety of animal models and has been found to be safe for use in humans. Additionally, 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is relatively easy to synthesize and is readily available. The main limitation of using 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to accurately measure its concentration in experiments.

Future Directions

There are a number of potential future directions for the study of 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. These include further research into its potential to act as an anticonvulsant, anti-inflammatory, and neuroprotective agent. Additionally, further research into its potential to act as an antioxidant and to modulate the activity of various neurotransmitters is warranted. Furthermore, further research into its potential to be used as an anti-cancer agent and to modulate the activity of the immune system is also warranted. Finally, further research into its solubility in aqueous solutions and its potential to be used in drug delivery systems is also warranted.

Synthesis Methods

4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can be synthesized from a variety of different starting materials. The most common method is the reaction of 4-hydroxybenzaldehyde with dimethylformamide and sodium hydroxide. The reaction is carried out in aqueous solution at room temperature and yields a white crystalline product. Other methods of synthesis include the reaction of 4-hydroxybenzaldehyde with dimethylformamide and potassium hydroxide, and the reaction of 4-hydroxybenzaldehyde with dimethylformamide and hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves the condensation of 2-aminoacetophenone with formaldehyde followed by cyclization and reduction steps.", "Starting Materials": [ "2-aminoacetophenone", "formaldehyde", "sodium borohydride", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminoacetophenone with formaldehyde in the presence of acetic acid to form 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one intermediate.", "Step 2: Cyclization of the intermediate in the presence of sodium hydroxide to form the benzodiazolone ring.", "Step 3: Reduction of the benzodiazolone ring using sodium borohydride in water to form the final product." ] }

CAS RN

1779765-90-0

Product Name

4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Molecular Formula

C10H12N2O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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